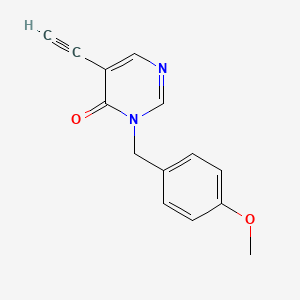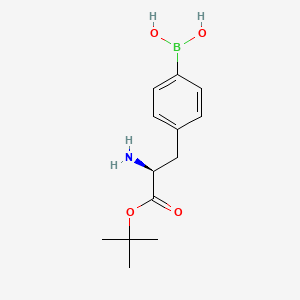
(S)-4-(2-Amino-3-tert-butoxy-3-oxopropyl)phenylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxy group, and a phenylboronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Functional Groups: Protecting groups such as tert-butoxy are introduced to protect reactive sites during subsequent reactions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The phenylboronic acid moiety can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino and tert-butoxy groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the amino and tert-butoxy groups.
4-Aminophenylboronic Acid: Contains an amino group but lacks the tert-butoxy group.
4-(tert-Butoxy)phenylboronic Acid: Contains the tert-butoxy group but lacks the amino group.
Uniqueness
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
Eigenschaften
Molekularformel |
C13H20BNO4 |
|---|---|
Molekulargewicht |
265.12 g/mol |
IUPAC-Name |
[4-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)11(15)8-9-4-6-10(7-5-9)14(17)18/h4-7,11,17-18H,8,15H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
MZDJXQCZWNNTRA-NSHDSACASA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)


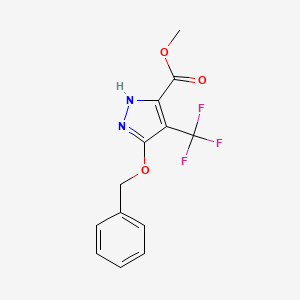

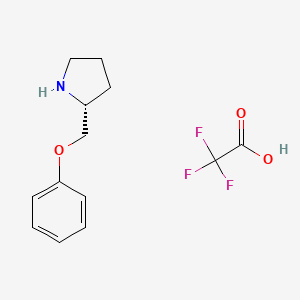

![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
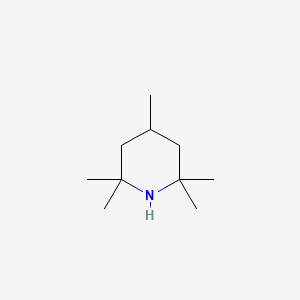
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
